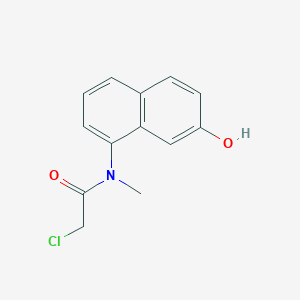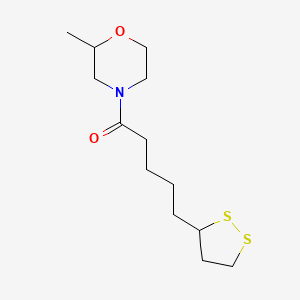
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one, also known as DMMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been found to activate the Nrf2 pathway, which is responsible for the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one is also stable and can be stored for extended periods of time without degradation. However, there are also some limitations to the use of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one. One area of interest is the potential use of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in these applications. Another area of research is the development of new synthetic methods for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one that are more efficient and cost-effective. Additionally, the identification of new targets and pathways for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one could lead to the development of new therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one involves the reaction of 1,2-dithiolane-3-thione with 2-methylmorpholine-4-oxide in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one as a white crystalline powder with a molecular weight of 297.4 g/mol.
Aplicaciones Científicas De Investigación
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-(dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S2/c1-11-10-14(7-8-16-11)13(15)5-3-2-4-12-6-9-17-18-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUUBGTTLEOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCCCC2CCSS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

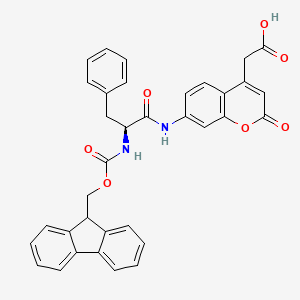
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436391.png)

![4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2436393.png)
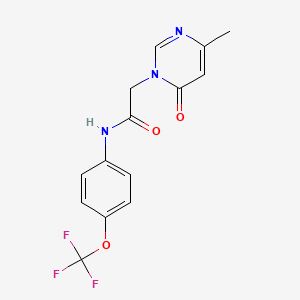
![2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2436395.png)
![N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2436397.png)
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B2436399.png)
![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2436400.png)
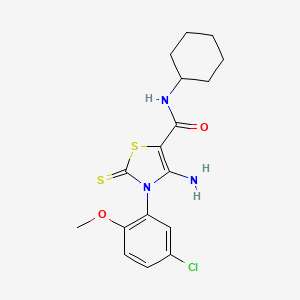
![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436402.png)
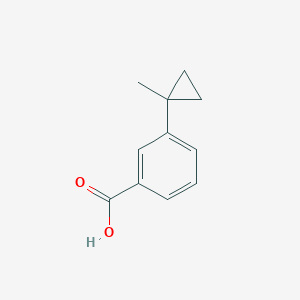
![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436405.png)
